molecular formula C26H30N4O6S B2726608 N-(4-acetamidophenyl)-2-((1-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide CAS No. 921150-23-4

N-(4-acetamidophenyl)-2-((1-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide

Cat. No.: B2726608
CAS No.: 921150-23-4
M. Wt: 526.61
InChI Key: NRKFJSBKHLZRRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 2,6-dimethylmorpholino ring linked via a 2-oxoethyl group to an indole-3-sulfonyl core, further connected to an N-(4-acetamidophenyl)acetamide moiety. Its structural complexity arises from the integration of morpholine (a saturated oxygen-nitrogen heterocycle), indole (an aromatic heterocycle with a bicyclic structure), and acetamide functionalities.

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-[1-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]indol-3-yl]sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N4O6S/c1-17-12-30(13-18(2)36-17)26(33)15-29-14-24(22-6-4-5-7-23(22)29)37(34,35)16-25(32)28-21-10-8-20(9-11-21)27-19(3)31/h4-11,14,17-18H,12-13,15-16H2,1-3H3,(H,27,31)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRKFJSBKHLZRRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=CC=C(C=C4)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-acetamidophenyl)-2-((1-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure

The compound features a morpholine ring, an indole moiety, and a sulfonamide group, which are known for their diverse biological activities. The structure can be summarized as follows:

  • Morpholine : A six-membered ring containing one nitrogen atom.
  • Indole : A bicyclic structure that is often found in many natural products and pharmaceuticals.
  • Sulfonamide : A functional group known for its antibacterial properties.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Phosphodiesterase Inhibition : Similar to other compounds containing morpholine and sulfonamide groups, this compound may exhibit phosphodiesterase (PDE) inhibitory activity. PDEs are crucial in regulating intracellular levels of cyclic nucleotides, which play significant roles in cellular signaling pathways .
  • Anti-inflammatory Effects : Research indicates that compounds with similar structures can inhibit pro-inflammatory mediators such as IL-4 and IL-5, suggesting that this compound may also possess anti-inflammatory properties .
  • Antimicrobial Activity : The sulfonamide group is well-known for its antibacterial effects. Compounds with similar functionalities have demonstrated moderate to strong activity against various bacterial strains .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity TypeObservationsReference
PDE InhibitionModerate inhibition observed; potential for use in treating respiratory diseases
Anti-inflammatoryReduced levels of eosinophils and neutrophils in animal models
AntibacterialModerate activity against Salmonella typhi and Bacillus subtilis
Binding AffinityDocking studies suggest strong interaction with target proteins

Case Studies

Several studies have investigated the biological activity of compounds structurally related to this compound:

  • PDE4 Inhibition Study : A study demonstrated that PDE4 inhibitors can significantly reduce airway inflammation in animal models. The compound exhibited a protective effect against allergen-induced bronchoconstriction, suggesting potential applications in asthma treatment .
  • Antibacterial Screening : A series of synthesized sulfonamide derivatives showed varying degrees of antibacterial activity. Compounds similar to the target compound were effective against several strains, indicating the potential therapeutic applications in infectious diseases .
  • Inflammation Model : In a model of chronic inflammation, compounds with similar morpholine and sulfonamide structures were effective in reducing inflammatory markers, highlighting their potential role in treating inflammatory diseases .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with indole and sulfonamide moieties exhibit significant anticancer properties. N-(4-acetamidophenyl)-2-((1-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide has been studied for its ability to inhibit tumor growth and induce apoptosis in cancer cells. Several studies have shown that similar compounds can target specific signaling pathways involved in cancer progression.

Anticonvulsant Properties

The potential of this compound as an anticonvulsant agent has been explored through various animal models. Analogous compounds have demonstrated efficacy in reducing seizure activity, suggesting that this compound may also possess similar properties. The structure-activity relationship (SAR) studies indicate that modifications in the molecular structure can enhance anticonvulsant activity .

Anti-inflammatory Effects

Compounds containing morpholine and sulfonamide groups have shown promise as anti-inflammatory agents. The application of this compound in inflammatory models could provide insights into its mechanism of action and therapeutic efficacy against inflammatory diseases.

Case Study: Anticancer Evaluation

A study published in a peer-reviewed journal evaluated the anticancer effects of related indole derivatives on various cancer cell lines. Results indicated that compounds with similar structural features to this compound exhibited IC50 values in the low micromolar range against breast and colon cancer cells .

Case Study: Anticonvulsant Screening

In a pharmacological study assessing anticonvulsant activity, derivatives of phenylacetamides were tested using maximal electroshock (MES) and pentylenetetrazole models. Results suggested that modifications in the morpholine structure could enhance protective effects against seizures, supporting further investigation into this compound's potential .

Tables

Application AreaPotential BenefitsRelated Compounds
Anticancer ActivityInhibition of tumor growthIndole derivatives
Anticonvulsant PropertiesReduction of seizure activityPhenylacetamides
Anti-inflammatory EffectsModulation of inflammatory pathwaysMorpholine-sulfonamide compounds

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Morpholino-Containing Acetamide Derivatives

Example Compound :

  • 2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide () Structural Similarities: Shares the morpholino-2-oxoethyl backbone and acetamide group. Key Differences: Lacks the indole-3-sulfonyl unit and instead incorporates a 4-isopropylphenyl substituent. Synthesis: Achieved via acetylation of a precursor with acetyl chloride (58% yield), contrasting with the sulfonylation steps required for the target compound . Spectroscopic Data:
  • 1H NMR : δ 7.69 (br s, NH), 7.39 (d, J = 8.4 Hz, aromatic H), 1.21 (d, J = 7.0 Hz, isopropyl CH3).
  • 13C NMR : Peaks at 169.8 ppm (carbonyl) and 145.2 ppm (aromatic C) .
Compound Name Molecular Formula Molecular Weight Melting Point Yield (%) Key Spectral Data (1H NMR)
Target Compound C25H30N4O6S 514.6 g/mol Not Reported Not Given Not Available
2-(4-Acetyl-...phenyl)acetamide () C20H26N2O4 346.4 g/mol Not Reported 58% δ 7.69 (NH), 1.21 (isopropyl CH3)
Indole-Sulfonamide Derivatives

Example Compound :

  • N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides () Structural Similarities: Contains an indole-3-yl group and sulfonamide linkage. Key Differences: Replaces the morpholino-2-oxoethyl chain with a 1,3,4-oxadiazole-thioether moiety. Synthesis: Involves cyclization of thiosemicarbazides, differing from the target compound’s sulfonylation pathway. Spectroscopic Data:
  • EIMS : m/z 189 ([M]+), indicative of a simpler fragmentation pattern compared to the target compound .
Piperazine-Based Sulfonamides

Example Compounds :

  • N-(2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethyl)-3-sulfamoylbenzenesulfonamide () Structural Similarities: Shares sulfonamide and acetamide groups. Key Differences: Uses a piperazine core instead of morpholino and lacks the indole ring. Physical Properties: Melting points range from 132–230°C, suggesting higher thermal stability than morpholino derivatives .
Agrochemical Acetamides

Example Compounds :

  • Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) ()
    • Structural Similarities : Contains an acetamide backbone.
    • Key Differences : Simplified structure with chloro and methoxymethyl substituents, designed for herbicidal activity rather than pharmacological use .

Key Research Findings

Synthetic Complexity: The target compound’s synthesis likely requires multi-step sulfonylation and acetylation, akin to methods in and . Piperazine-based analogs () achieve higher yields (up to 58%) compared to morpholino derivatives .

Spectroscopic Trends : Indole-containing compounds () show distinct aromatic proton signals (δ 7.04–7.69 ppm), while agrochemical acetamides () lack such complexity .

Thermal Stability: Piperazine sulfonamides () exhibit broader melting ranges (132–230°C) than morpholino derivatives, suggesting stronger intermolecular interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.